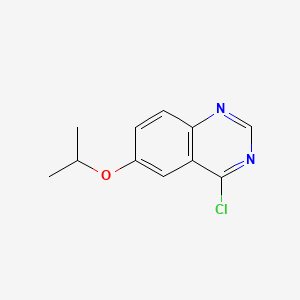

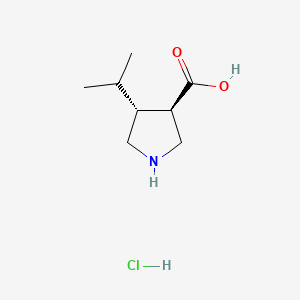

(3-(Benzyloxy)-5-chlorophenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3-(Benzyloxy)-5-chlorophenyl)boronic acid” is a type of organoboron compound . Organoboron compounds, particularly boronic acids, are widely used in medicinal chemistry and have been studied for their anticancer, antibacterial, and antiviral activities . They are also used as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the existing activities .

Synthesis Analysis

Boronic acids are often used as building blocks and synthetic intermediates . They can be synthesized using a variety of methods. For example, one study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . Another study described the synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks using acoustic dispensing technology .

Chemical Reactions Analysis

Boronic acids are known for their role in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium . Another study reported the catalytic protodeboronation of alkyl boronic esters, paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Wissenschaftliche Forschungsanwendungen

Boron-Containing Compounds in Therapeutics

Boron-containing compounds, particularly benzoxaboroles, have emerged as a versatile scaffold in medicinal chemistry due to their unique physicochemical and drug-like properties. Benzoxaboroles have led to the discovery of new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents, highlighting the broad spectrum of applications in therapeutics. Two benzoxaborole derivatives, tavaborole and crisaborole, are clinically used for the treatment of onychomycosis and atopic dermatitis, respectively, with several others in various phases of clinical trials. The electron-deficient nature of the boron atom in these compounds is pivotal for their mechanism of action, inhibiting enzymes essential in the life cycle of various pathogens and demonstrating the potential of boron-containing compounds in pharmaceutical development (Nocentini et al., 2018).

Boronic Acid Derivatives in Organic Light-Emitting Diodes (OLEDs)

Boron-dipyrromethene (BODIPY)-based materials, a category of boronic acid derivatives, have recently been recognized for their potential in organic light-emitting diodes (OLEDs). These materials offer a tunable platform for OLEDs, ranging from green to near-infrared emitters, and have shown promise due to their aggregation-induced emission (AIE) properties. This highlights the role of boron-containing compounds in advancing organic electronics and optoelectronics (Squeo & Pasini, 2020).

Boron-Based Drugs as Antiprotozoals

Research into boron-based drugs has identified benzoxaboroles as potential treatments for neglected tropical diseases, such as human African trypanosomiasis, malaria, and Chagas disease. The unique properties of boron, including its ability to reversibly interact with biochemical targets, play a critical role in the success of these new drug candidates. Boron-based compounds show promising physicochemical and pharmacokinetic properties for oral absorption, metabolic stability, and low toxicity, which are essential for their progression to clinical trials (Jacobs et al., 2011).

Safety And Hazards

While specific safety and hazard information for “(3-(Benzyloxy)-5-chlorophenyl)boronic acid” is not available in the search results, general precautions for handling boronic acids include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Zukünftige Richtungen

The future of boronic acids in medicinal chemistry looks promising. The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the existing activities . This suggests that extending studies with boronic acids could lead to the development of new promising drugs .

Eigenschaften

IUPAC Name |

(3-chloro-5-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIWCFVJNUUJOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)OCC2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681600 |

Source

|

| Record name | [3-(Benzyloxy)-5-chlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Benzyloxy)-5-chlorophenyl)boronic acid | |

CAS RN |

1256345-82-0 |

Source

|

| Record name | [3-(Benzyloxy)-5-chlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/structure/B577534.png)

![Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B577543.png)

![2-(Boc-amino)-6-aza-spiro[3.4]octane](/img/structure/B577545.png)

![2,2-Difluoro-7-azaspiro[3.5]nonane](/img/structure/B577547.png)

![2,6-Diphenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B577552.png)